molecular formula C22H27N5O5S B2586557 2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)-N-(3-nitrophenyl)acetamide CAS No. 898461-12-6

2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)-N-(3-nitrophenyl)acetamide

Cat. No.: B2586557
CAS No.: 898461-12-6
M. Wt: 473.55
InChI Key: GDXOWGRSSHPVIC-UHFFFAOYSA-N
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Description

2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)-N-(3-nitrophenyl)acetamide is a complex organic compound that features a quinazolinone core, a morpholine ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)-N-(3-nitrophenyl)acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved by the cyclization of appropriate anthranilic acid derivatives with formamide or similar reagents.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions involving 2-chloroethylmorpholine.

    Attachment of the Sulfanyl Group: This step involves the reaction of the quinazolinone derivative with thiol-containing compounds under basic conditions.

    Coupling with 3-Nitrophenyl Acetamide: The final step involves coupling the intermediate with 3-nitrophenyl acetamide using peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The morpholine ring and quinazolinone core can participate in various substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron and hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Research: The compound can be used to study the biological pathways involving quinazolinone derivatives.

    Industrial Applications: It may find use in the synthesis of advanced materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific target. Generally, quinazolinone derivatives are known to interact with various enzymes and receptors, potentially inhibiting their activity. The morpholine ring can enhance the compound’s binding affinity and selectivity, while the nitrophenyl group may contribute to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one.

    Morpholine Derivatives: Compounds like 4-(2-chloroethyl)morpholine.

    Nitrophenyl Derivatives: Compounds like 3-nitroaniline.

Uniqueness

The uniqueness of 2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)-N-(3-nitrophenyl)acetamide lies in its combination of these three distinct moieties, which may confer unique biological activities and chemical properties not found in simpler analogs.

Properties

IUPAC Name

2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O5S/c28-20(23-16-4-3-5-17(14-16)27(30)31)15-33-21-18-6-1-2-7-19(18)26(22(29)24-21)9-8-25-10-12-32-13-11-25/h3-5,14H,1-2,6-13,15H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDXOWGRSSHPVIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2CCN3CCOCC3)SCC(=O)NC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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